Cas no 921539-60-8 (5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide)

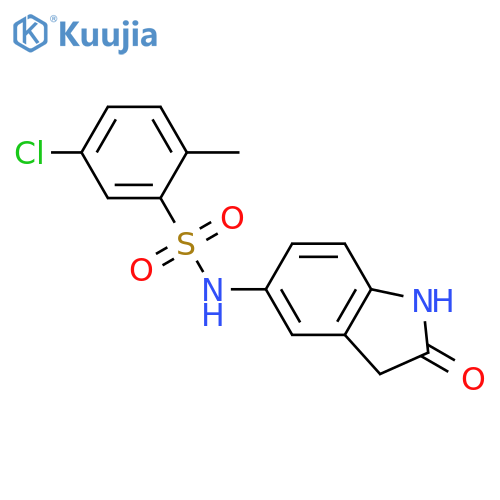

921539-60-8 structure

商品名:5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

- 5-chloro-2-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- 5-chloro-2-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide

- AKOS024632090

- F2256-0272

- 921539-60-8

-

- インチ: 1S/C15H13ClN2O3S/c1-9-2-3-11(16)8-14(9)22(20,21)18-12-4-5-13-10(6-12)7-15(19)17-13/h2-6,8,18H,7H2,1H3,(H,17,19)

- InChIKey: LZMHGZDPPISLCO-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2C=CC3=C(C=2)CC(=O)N3)(=O)=O)=CC(Cl)=CC=C1C

計算された属性

- せいみつぶんしりょう: 336.0335411g/mol

- どういたいしつりょう: 336.0335411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 533

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 83.6Ų

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2256-0272-5μmol |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-10μmol |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-5mg |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-2μmol |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-2mg |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-4mg |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-3mg |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-20μmol |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-1mg |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2256-0272-15mg |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide |

921539-60-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

921539-60-8 (5-chloro-2-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide) 関連製品

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量